molecular formula C18H12Cl2N4O5S B2977384 2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450336-38-6

2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2977384
CAS No.: 450336-38-6
M. Wt: 467.28
InChI Key: RIDQCODEKNVLRI-UHFFFAOYSA-N
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Description

The compound 2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic benzamide derivative featuring a thieno[3,4-c]pyrazol core substituted with electron-withdrawing groups (EWGs) such as nitro (NO₂) and sulfone (SO₂). Its structural complexity arises from the fused thiophene-pyrazole ring system, which is functionalized with a 4-nitrophenyl group at position 2 and a 2,4-dichlorobenzamide moiety at position 3.

Properties

IUPAC Name

2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O5S/c19-10-1-6-13(15(20)7-10)18(25)21-17-14-8-30(28,29)9-16(14)22-23(17)11-2-4-12(5-3-11)24(26)27/h1-7H,8-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDQCODEKNVLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactionsThe final step involves the formation of the benzamide linkage under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzamides, and various functionalized thieno[3,4-c]pyrazole compounds.

Scientific Research Applications

2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups such as nitro and chloro may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the thieno[3,4-c]pyrazol scaffold but differ in substituents, which significantly influence their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thieno[3,4-c]Pyrazol Derivatives

Compound Name Substituents (R₁, R₂) Molecular Weight Key Functional Groups Reported Activity/Findings References
Target Compound : 2,4-Dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-...]benzamide R₁ = 4-NO₂Ph; R₂ = 2,4-ClBenzamide 488.3* Nitrophenyl, Dichlorobenzamide Hypothesized DHFR inhibition†
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide R₁ = 4-MePh; R₂ = 4-BrBenzamide 442.3 Methylphenyl, Bromobenzamide No explicit activity reported
3,4-Difluoro-N-[2-(4-methoxyphenyl)-5,5-dioxo-...]benzamide R₁ = 4-OMePh; R₂ = 3,4-F₂Benzamide 419.4 Methoxyphenyl, Difluorobenzamide Unreported; structural analog
N-{2-tert-Butyl-5,5-dioxo-...}-2-(4-nitrophenyl)acetamide R₁ = tert-Butyl; R₂ = 4-NO₂PhAcetamide 392.4 Nitrophenylacetamide Unreported; synthetic intermediate

*Calculated based on molecular formula (C₁₉H₁₂Cl₂N₄O₅S).
†Inferred from , where a structurally related 1,3,4-thiadiazole derivative exhibited DHFR inhibition (ΔG = −9.0 kcal/mol) via hydrogen bonding with Asp 21, Ser 59, and Tyr 22 .

Key Observations:

Electron-Withdrawing vs. In contrast, the methoxyphenyl derivative () may exhibit reduced affinity due to its electron-donating OMe group . The 4-bromo analog () shares a halogenated benzamide but lacks the nitro group, which could limit its interaction strength compared to the target compound .

Sulfone vs. Compounds with a 5-oxo (ketone) group () may exhibit conformational flexibility, altering binding modes .

Biological Implications :

  • Molecular docking studies () suggest that the nitro group and chlorine atoms in similar compounds facilitate hydrogen bonding and hydrophobic interactions with DHFR. The target compound’s ∆G value is anticipated to be comparable or superior to the −9.0 kcal/mol reported for the thiadiazole analog .

Biological Activity

2,4-Dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. Its molecular formula is C18H12Cl2N4O5SC_{18}H_{12}Cl_2N_4O_5S and it has been studied for various pharmacological effects.

Chemical Structure

The compound features a complex structure that includes:

  • A thieno[3,4-c]pyrazole core.
  • Nitro and dichloro substituents which are known to influence biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with nitrophenyl groups can inhibit the growth of various bacteria and fungi through mechanisms that disrupt cellular processes or structures .

Antioxidant and Anti-inflammatory Effects

Molecular docking studies suggest that this compound may possess antioxidant and anti-inflammatory properties. The presence of nitro groups is often associated with enhanced reactivity towards free radicals, which could contribute to its potential as an antioxidant agent .

In Vivo Studies

In a study investigating the metabolic pathways of related compounds in rats, it was found that the metabolism involved reduction and N-acetylation processes. This suggests that similar mechanisms might be at play for this compound as well .

Docking Simulations

Computational studies using density functional theory (DFT) have indicated that the compound has favorable binding affinities to various biological targets. These simulations help elucidate its potential mechanisms of action at the molecular level. The calculated properties suggest that the compound could interact effectively with proteins involved in inflammatory responses .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of bacteria and fungi
AntioxidantPotentially reduces oxidative stress
Anti-inflammatoryMay inhibit inflammatory pathways
Metabolic PathwaysInvolves reduction and N-acetylation in vivo

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

  • Methodology : A common approach involves refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and filtration . Optimization can include adjusting stoichiometry, solvent polarity (e.g., DMF for solubility), or microwave-assisted synthesis to reduce reaction time.
  • Key Parameters : Monitor reaction progress via TLC and purify via column chromatography using silica gel and dichloromethane/methanol gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Analytical Workflow :

  • NMR : Use 1^1H/13^13C NMR to confirm aromatic proton environments and substituent positions .
  • FTIR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and sulfonyl (S=O, ~1350–1150 cm1^{-1}) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. How can researchers design initial biological screening assays for antimicrobial activity?

  • Protocol :

  • Use broth microdilution (CLSI guidelines) to test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values.
  • Advanced Tip : Pair with time-kill assays to assess bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s interaction with bacterial enzyme targets like acps-pptase?

  • Experimental Design :

  • Enzyme Assays : Use purified acps-pptase enzymes in kinetic assays (e.g., malachite green phosphate detection) to quantify inhibition .
  • Molecular Docking : Perform in silico docking (AutoDock Vina) to map binding interactions with the thieno-pyrazole core and nitro groups .
  • Mutagenesis : Engineer enzyme mutants (e.g., active-site residues) to validate binding hypotheses .

Q. What strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic data?

  • Case Study : If high in vitro antimicrobial activity conflicts with poor in vivo efficacy:

  • Solubility Testing : Measure logP and aqueous solubility; consider prodrug strategies (e.g., esterification) .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., nitro group reduction) .
  • Formulation : Test nanoparticle encapsulation to enhance bioavailability .

Q. How do structural modifications (e.g., trifluoromethyl substitution) impact bioactivity?

  • Synthetic Strategy :

  • Replace the 4-nitrophenyl group with electron-withdrawing groups (e.g., CF3_3) to enhance membrane permeability .
  • SAR Analysis : Compare MIC values of analogs to identify critical substituents (e.g., dichloro vs. difluoro derivatives) .

Q. What advanced analytical methods address challenges in quantifying trace impurities?

  • Solutions :

  • HPLC-PDA/MS : Use C18 columns with acetonitrile/water gradients to separate byproducts; quantify impurities via calibration curves .
  • LC-QTOF : Detect low-abundance degradants (e.g., hydrolysis products) with high mass accuracy .

Q. How can environmental fate studies assess ecological risks of this compound?

  • Protocol :

  • Biodegradation Assays : Use OECD 301F to measure degradation in soil/water matrices .
  • Ecotoxicology : Test acute toxicity in Daphnia magna and algae (OECD 202/201) .
  • Computational Modeling : Predict environmental persistence via EPI Suite or ECOSAR .

Methodological Notes

  • Antioxidant Assays : For DPPH/ABTS radical scavenging, standardize protocols with Trolox equivalents and validate via LC-MS to rule out interference from nitro groups .
  • Crystallography : Grow single crystals via slow evaporation (acetone/water) and solve structures using XRD to confirm stereochemistry .

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